An In-depth Technical Guide to Fmoc-Tyr(Me)-OH for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Tyr(Me)-OH for Researchers, Scientists, and Drug Development Professionals
Fmoc-Tyr(Me)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-L-tyrosine, is a pivotal amino acid derivative for chemists and pharmacologists engaged in the synthesis of modified peptides. Its unique structure, featuring a methyl ether on the tyrosine side chain, offers specific advantages in peptide design and drug discovery by preventing post-translational modifications such as phosphorylation and sulfation at this position. This guide provides a comprehensive overview of its properties, synthesis, and application in solid-phase peptide synthesis (SPPS).
Core Concepts and Applications
Fmoc-Tyr(Me)-OH is a derivative of the amino acid L-tyrosine where the alpha-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydroxyl group of the phenolic side chain is protected by a stable methyl group. This dual protection strategy makes it an ideal building block for Fmoc-based solid-phase peptide synthesis (SPPS). The methylation of the hydroxyl group is critical as it blocks potential phosphorylation or sulfation, common post-translational modifications of tyrosine residues that can significantly alter a peptide's biological activity and function.[1]
The primary application of Fmoc-Tyr(Me)-OH lies in the synthesis of peptides and peptidomimetics where a non-modifiable tyrosine residue is required. This is particularly relevant in drug development for creating more stable and specific therapeutic peptides. By incorporating Fmoc-Tyr(Me)-OH, researchers can investigate the role of tyrosine phosphorylation in signaling pathways or design peptide-based inhibitors with enhanced stability and a defined mode of action.
Physicochemical and Quantitative Data
A summary of the key quantitative and physicochemical properties of Fmoc-Tyr(Me)-OH is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C25H23NO5 | [2] |
| Molecular Weight | 417.5 g/mol | [2] |
| CAS Number | 77128-72-4 | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 161 °C | |
| Solubility in DMSO | 200 mg/mL | |
| Purity (HPLC) | ≥99.0% | |
| Enantiomeric Purity | ≥99.5% | |
| Storage Temperature | 2-8°C (sealed in dry conditions) |
Experimental Protocols
Synthesis of Fmoc-Tyr(Me)-OH
A common laboratory-scale synthesis of Fmoc-Tyr(Me)-OH involves the hydrolysis of its methyl ester precursor, Fmoc-Tyr(OMe)-OMe.
Materials:
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Fmoc-Tyr(OMe)-OMe
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Magnesium iodide (MgI2)
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Anhydrous Tetrahydrofuran (THF)
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0.1 M Sodium thiosulfate (Na2S2O3) aqueous solution
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Microwave reactor
Procedure:
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Under an argon atmosphere, add anhydrous THF (2.0 mL) to the protected amino acid Fmoc-Tyr(OMe)-OMe (0.12 mmol) and MgI2 (1.2 mmol) in a sealed microwave reactor vial.
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Heat the suspension using microwave irradiation at 120°C for 1 hour.
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After cooling, add a 0.1 M Na2S2O3 aqueous solution to the reaction mixture.
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The resulting homogeneous mixture can be directly analyzed by analytical HPLC and LC/MS to confirm product formation.
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For isolation, the product can be purified using standard chromatographic techniques. This protocol typically yields Fmoc-Tyr(Me)-OH in high purity (96% yield).
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(Me)-OH
The following is a generalized protocol for the incorporation of Fmoc-Tyr(Me)-OH into a peptide chain using manual or automated SPPS. The specific resin and subsequent amino acids will vary depending on the target peptide.
1. Resin Preparation:
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Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).
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Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
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Treat the resin with a solution of 20% piperidine in DMF.
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Agitate the mixture for an initial 3-5 minutes, drain, and then repeat the treatment for another 15-20 minutes to ensure complete removal of the Fmoc group from the resin or the previously coupled amino acid.
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Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of Fmoc-Tyr(Me)-OH:
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In a separate vessel, pre-activate Fmoc-Tyr(Me)-OH (typically 3-5 equivalents relative to the resin loading).
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Dissolve Fmoc-Tyr(Me)-OH, a coupling agent such as HBTU (0.95 equivalents relative to the amino acid), and an activator base like DIPEA (2 equivalents relative to the amino acid) in DMF.
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Allow the mixture to pre-activate for a few minutes.
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Add the activated Fmoc-Tyr(Me)-OH solution to the deprotected resin.
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Agitate the reaction mixture for 1-2 hours at room temperature.
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Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
4. Washing:
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After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
5. Cleavage and Final Deprotection:
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Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.
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A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.
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The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.
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The resin is then filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.
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The precipitated peptide is collected by centrifugation and can be further purified by reverse-phase HPLC.
Signaling Pathways and Experimental Workflows
The use of Fmoc-Tyr(Me)-OH is instrumental in studying signaling pathways that are regulated by tyrosine phosphorylation. By substituting a natural tyrosine with its O-methylated counterpart, researchers can create peptide analogs that are resistant to phosphorylation by kinases. These analogs can be used as tools to probe the necessity of phosphorylation at a specific site for protein-protein interactions or downstream signaling events.
Below is a conceptual workflow illustrating the use of a peptide containing Tyr(Me) to study a generic kinase-substrate interaction.
